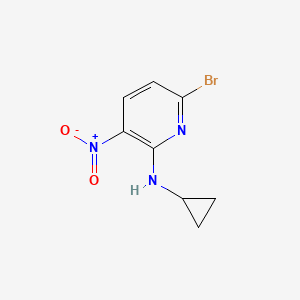

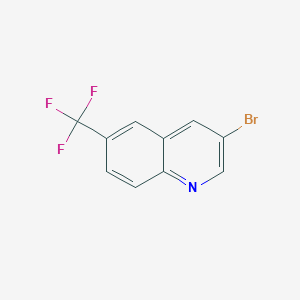

3-Bromo-6-(trifluoromethyl)quinoline

Übersicht

Beschreibung

3-Bromo-6-(trifluoromethyl)quinoline is a compound that is structurally related to various quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group at the 6-position is a common feature in this class of compounds, which can significantly influence their chemical and physical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of trifluoromethyl quinoline derivatives has been explored in several studies. A method for synthesizing 1-trifluoromethyl-3-alkylidene-1,3-dihydrofuro[3,4-b]quinolines was developed using a TBAB-catalyzed nucleophilic addition/cyclization reaction of o-arylalkynylquinoline aldehydes with trimethyl trifluoromethyl silane, cesium fluoride, and water, yielding the products in good to excellent yields . Another study reported the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, which included derivatives such as amino, bromo, chloro, and others .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For instance, the crystal structure of a related compound, 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, was investigated using

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Elaboration :

- Et 4,4,4-trifluoroacetoacetate can be condensed with anilines and cyclized to give 4-trifluoromethyl-2-quinolinones. These can be further converted into various derivatives including 2-bromo-4-(trifluoromethyl)quinolines (Lefebvre, Marull, & Schlosser, 2003).

- The bromination of quinolines has been studied, and various functionalized quinolines have been synthesized through lithium–halogen exchange reactions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Photophysics and Biomolecular Binding Properties :

- New series of quinolines were synthesized, and their photophysical analyses indicated intraligand and charge-transfer type transitions, with strong interactions with ct-DNA (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

Antimicrobial and Antimalarial Agents :

- Certain derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline exhibited antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Anticancer Potential :

- Substituted quinoline derivatives, including those with bromine and nitro groups, were evaluated for their biological activity against various cancer cell lines, with some showing significant antiproliferative activity (Köprülü, Ökten, Tekin, & Çakmak, 2018).

Liquid Crystals Synthesis and Properties :

- A new series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines were synthesized, and their liquid crystal properties were evaluated. Some displayed nematic mesophase, indicating potential applications in liquid crystal technology (Rodrigues, Halfen, Feitosa, Frizzo, Martins, Zanatta, Merlo, & Bonacorso, 2019).

Safety and Hazards

3-Bromo-6-(trifluoromethyl)quinoline is intended for research and development use only and is not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Eigenschaften

IUPAC Name |

3-bromo-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-6-3-7(10(12,13)14)1-2-9(6)15-5-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZOCEOAPZRERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)